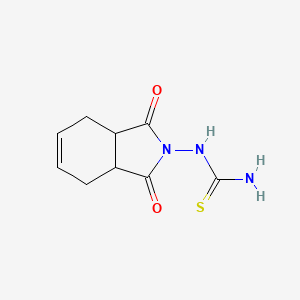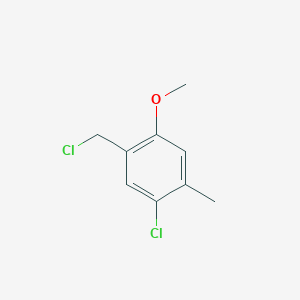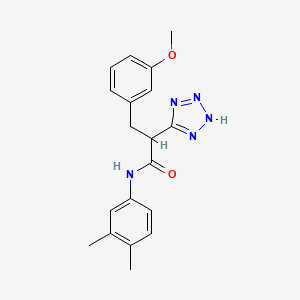
(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea” is a chemical compound with the CAS Number: 176649-06-2 . It has a molecular weight of 225.27 and its IUPAC name is N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)thiourea . The compound is typically stored under normal conditions and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11N3O2S . The Inchi Code is 1S/C9H11N3O2S/c10-9(15)11-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-2,5-6H,3-4H2,(H3,10,11,15) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored under normal conditions .Aplicaciones Científicas De Investigación
Supramolecular Structure Analysis : A study by Trujillo-Ferrara et al. (2006) investigated the molecular and supramolecular structures of 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate. They found that the torsion angle between the succinimide and benzene rings varies depending on the position of the acetoxy substitution. This research contributes to understanding the structural properties of this compound and its isomers (Trujillo-Ferrara et al., 2006).
Potential Drug Development for Sickle Cell Disease : Dos Santos et al. (2011) evaluated several compounds including variants of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl for the treatment of sickle cell disease (SCD). They found these compounds to be non-genotoxic in vivo and potentially safer than existing treatments (Dos Santos et al., 2011).
DNA Hybridization Electrochemical Sensor : Cha et al. (2003) reported the use of a polymer derived from thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE) in an electrochemical hybridization sensor. This highlights its application in biotechnology and diagnostics (Cha et al., 2003).
Antimicrobial and Anticancer Activities : Research by Jat et al. (2006) and Al-Harbi et al. (2019) on derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl revealed their potential as antimicrobial and anticancer agents. This demonstrates the compound's relevance in pharmaceutical research (Jat et al., 2006); (Al-Harbi et al., 2019).
Polymer Synthesis and Applications : Kausar et al. (2013) synthesized a dihydroxy monomer using 1,3-dioxo-isoindoline-5-carbonyl)thiourea, which was used to create high-performance polymers. These polymers have potential applications in various industries (Kausar et al., 2013).
Herbicide Development : Jiang et al. (2011) designed and synthesized derivatives of 1,3-dioxo-1H-isoindole-1,3(2H)-dione as potent protoporphyrinogen oxidase inhibitors, demonstrating their potential in herbicide development (Jiang et al., 2011).
Propiedades
IUPAC Name |
(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-9(15)11-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-2,5-6H,3-4H2,(H3,10,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAAYXISGAYMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine](/img/structure/B2400183.png)

![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)
![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)
![Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate](/img/structure/B2400191.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2400196.png)

![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)